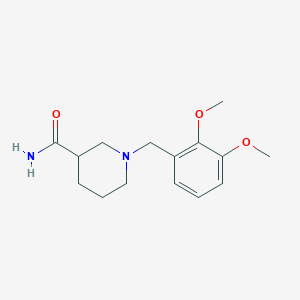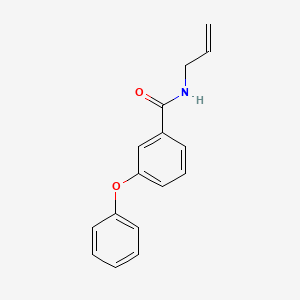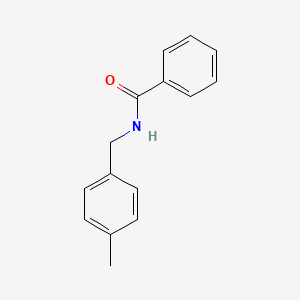
5-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)-2-methyl-N-phenylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)-2-methyl-N-phenylbenzenesulfonamide is a compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as DIQCA and has been found to have a wide range of biochemical and physiological effects.
作用機序
DIQCA exerts its effects by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. It also acts as an antagonist at the N-methyl-D-aspartate (NMDA) receptor, which is involved in the regulation of synaptic plasticity and memory formation.
Biochemical and Physiological Effects:
DIQCA has been found to have a wide range of biochemical and physiological effects. It has been shown to reduce inflammation, pain, and oxidative stress in animal models. It has also been found to improve cognitive function and memory in animal models of neurodegenerative disorders.
実験室実験の利点と制限
One of the main advantages of using DIQCA in lab experiments is its well-established mechanism of action and safety profile. However, one limitation is that it may not be suitable for all types of experiments, as its effects may vary depending on the specific model or system being studied.
将来の方向性
There are many potential future directions for research on DIQCA. Some possible areas of investigation include its potential applications in the treatment of other neurodegenerative disorders, its effects on synaptic plasticity and memory formation, and its potential use as a tool for studying the role of COX-2 and NMDA receptors in disease states. Additionally, further studies may be needed to fully understand the limitations and potential side effects of using DIQCA in scientific research.
合成法
DIQCA can be synthesized using a variety of methods, including the reaction of 3,4-dihydro-2(1H)-isoquinolinone with N-phenyl-2-methylbenzenesulfonamide in the presence of a suitable catalyst. Other methods include the reaction of 3,4-dihydro-2(1H)-isoquinolinone with N-phenylbenzenesulfonamide and subsequent alkylation with methyl iodide.
科学的研究の応用
DIQCA has been extensively studied for its potential applications in scientific research. It has been found to have anti-inflammatory, analgesic, and neuroprotective properties. It has also been shown to have potential applications in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
特性
IUPAC Name |
5-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-2-methyl-N-phenylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O3S/c1-17-11-12-19(15-22(17)29(27,28)24-21-9-3-2-4-10-21)23(26)25-14-13-18-7-5-6-8-20(18)16-25/h2-12,15,24H,13-14,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFQKCIDPYQAUOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2CCC3=CC=CC=C3C2)S(=O)(=O)NC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-{2-[(4-methyl-2-oxido-1,2,5-oxadiazol-3-yl)methoxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4964408.png)





![2-methyl-3-nitro-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B4964446.png)
![5-methyl-7-(2-nitrophenyl)-N-phenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B4964447.png)
![1-[(2,5-dimethylphenyl)sulfonyl]-N-(2-phenylethyl)-4-piperidinecarboxamide](/img/structure/B4964460.png)
![methyl 2-[5-(3,4-dimethylphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]butanoate](/img/structure/B4964472.png)

![N-({[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)-4-propoxybenzamide](/img/structure/B4964481.png)
